2-Bromo-3-fluoro-5-iodotoluene
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Overview
Description
2-Bromo-3-fluoro-5-iodotoluene is a compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 . It is a liquid or low melting solid that is stored at -18°C . The IUPAC name for this compound is 2-bromo-1-fluoro-5-iodo-3-methylbenzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrFI/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid or low melting solid . The compound should be stored at -18°C .Scientific Research Applications
Synthesis and Material Science Applications
Selective Ortho-Metalation and Electrophile Reactions : The selective ortho-metalation of halogenated aromatic compounds, including those similar to 2-Bromo-3-fluoro-5-iodotoluene, has been demonstrated. Such reactions facilitate the synthesis of complex organic molecules through reactions with various electrophiles, highlighting the utility of halogenated toluenes in synthetic chemistry (Baenziger et al., 2019).
Catalytic Fluorination : Halogenated toluenes, including iodotoluene derivatives, are used as catalysts in the fluorination of 1,3-dicarbonyl compounds. This process efficiently introduces fluorine atoms into organic molecules, a crucial step in the synthesis of biologically active compounds and pharmaceuticals (Kitamura et al., 2013).
Polymer Synthesis : Halogenated thiophenes, which share structural similarities with this compound, are used in the synthesis of conducting polymers. These materials have applications in electronics and material science, demonstrating the role of halogenated molecules in the development of advanced materials (Ohshimizu & Ueda, 2008).
Medicinal Chemistry Applications
Synthesis of Radiopharmaceuticals : Halogenated toluenes are precursors in the synthesis of radiolabeled compounds, such as [18F]FP-β-CIT, used in positron emission tomography (PET) imaging. This showcases the importance of halogenated aromatic compounds in the development of diagnostic tools in medicine (Klok et al., 2006).
Drug Synthesis and Development : The fluorination of alkenes using iodoarene difluorides, a process involving compounds similar to this compound, is critical for introducing fluorine atoms into molecules. This method is widely used in the development of new drugs, as fluorination can significantly alter the biological activity and stability of pharmaceutical compounds (Sawaguchi et al., 2000).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . It comes with the signal word “Warning” and has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-bromo-1-fluoro-5-iodo-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIQBXWYIWHBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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